5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
This compound features a pyrido[2,1-b]quinazoline core, a bicyclic heteroaromatic system known for its rigidity and planar geometry, which is advantageous for interacting with flat binding pockets in biological targets such as kinases or DNA. Key structural elements include:
- 5-ethyl group: Enhances lipophilicity and may influence metabolic stability.
- N-(3-fluoro-4-methylphenyl) carboxamide: The fluorophenyl substituent contributes to electronic effects (electron-withdrawing) and metabolic resistance, while the methyl group increases steric bulk and lipophilicity.
Properties
IUPAC Name |
5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-3-25-19-12-15(21(27)24-16-9-7-14(2)18(23)13-16)8-10-17(19)22(28)26-11-5-4-6-20(25)26/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNNWGZOCYSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. Despite the limited direct research available on this specific compound, insights can be drawn from related compounds within the pyrido[2,1-b]quinazoline class, which are known for various bioactive properties.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 381.45 g/mol. The structure features an ethyl group, a fluoro-substituted phenyl group, and a carboxamide functional group.
| Property | Value |
|---|---|
| Molecular Weight | 381.45 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)N=C(C1=CC(=C(C=C1)F)NC2=NC=C(C(=N2)C3=C(C=C(C=C3)F)OC)F)C |
While there is no direct literature on the biological activity of this specific compound, the core structure of pyrido[2,1-b]quinazolines has been associated with various pharmacological effects. Compounds in this class often exhibit:
- Anticancer activity : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial properties : Related compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory effects : Certain derivatives have been noted for their ability to reduce inflammation in preclinical models.
Case Studies and Related Research
Although specific studies on 5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo are scarce, research on similar compounds provides valuable insights:
- Pyrido[2,1-b]quinazoline Derivatives : A study highlighted that some derivatives exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential for further development in oncology applications.
- Antimicrobial Studies : Research on related quinazoline compounds indicated broad-spectrum antimicrobial activity. For instance, a derivative was effective against both Gram-positive and Gram-negative bacteria.
- Inflammation Models : In vivo studies using related compounds showed reduced levels of pro-inflammatory cytokines in models of induced inflammation.
Safety Profile
The safety and toxicity profile of this compound remains largely unexplored in published literature. However, structural alerts based on similar compounds indicate that careful evaluation through preclinical toxicity studies will be necessary before advancing to clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Core Structure : Identical pyrido[2,1-b]quinazoline backbone.
Substituents :
- 3,4-Dimethoxyphenyl carboxamide : Methoxy groups are electron-donating and bulkier than fluoro/methyl.
Key Differences : - Binding Interactions : Methoxy substituents could engage in π-π stacking or hydrogen bonding, differing from the fluorophenyl group’s electronic perturbations.
Heterocyclic Analog: 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Core Structure : Triazole-oxazole hybrid system, offering conformational flexibility compared to the rigid pyrido-quinazoline core.
Substituents :
- 5-Amino group: Increases solubility and hydrogen-bonding capacity.
- 4-Ethoxyphenyl and 2-fluorophenyl groups : Ethoxy enhances lipophilicity, while fluorine improves metabolic stability.
Key Differences : - Pharmacokinetics: The amino group may improve aqueous solubility but reduce membrane permeability.
- Target Selectivity : The triazole-oxazole core could target enzymes with deeper or more flexible binding sites.
Data Table: Structural and Hypothesized Properties
Research Findings and Implications
Substituent Effects: Fluoro vs. Methoxy: Fluorine in the target compound likely improves metabolic stability compared to methoxy groups, which are prone to oxidative demethylation . Methyl vs.
Core Structure Impact :
- The pyrido-quinazoline core’s rigidity may favor interactions with planar targets (e.g., kinase ATP pockets), while the triazole-oxazole system’s flexibility could suit enzymes requiring induced-fit binding .
SHELX Software Relevance :
- Structural data for these compounds may have been refined using SHELX (e.g., SHELXL for crystallography), ensuring accurate determination of bond lengths and angles critical for SAR studies .
Q & A
Q. What are the recommended synthetic routes for 5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis starting from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde is commonly employed. Key steps include cyclization and functional group modifications under controlled temperatures (e.g., 80°C in N,N-dimethylacetamide) . Yield optimization requires adjusting catalysts (e.g., K₂CO₃), solvent polarity, and reaction time. For example, prolonged heating (>10 hours) may reduce purity due to side reactions like ester hydrolysis .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | K₂CO₃, DMA, 80°C, 10h | 65 | 95 |
| Carboxamide Formation | 3-fluoro-4-methylaniline, DCC, DMF | 72 | 92 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrido-quinazoline core via ¹H and ¹³C NMR (e.g., distinguishing axial vs. equatorial protons in the hexahydro ring) .
- Mass Spectrometry (LC-MS) : Resolve ambiguities in molecular ion peaks ([M+H]⁺) using high-resolution MS to differentiate isotopic patterns (e.g., chlorine vs. fluorine contributions) .
- Infrared (IR) : Validate carbonyl (C=O) and amide (N-H) stretches; inconsistencies may arise from solvent interactions (e.g., DMF residues) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) to simulate long-term storage. Monitor degradation via HPLC for byproducts (e.g., hydrolysis of the 11-oxo group). Store in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling improve the prediction of this compound’s reactivity and selectivity in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines DFT with experimental data to optimize regioselective functionalization (e.g., avoiding undesired fluorophenyl ring substitutions) .
Q. What statistical approaches are effective in resolving contradictory bioactivity data across assays?
- Methodological Answer : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent polarity in enzyme inhibition assays). For instance, a Plackett-Burman design can screen factors like pH, temperature, and co-solvents to isolate false negatives/positives .
- Example Workflow :
Use ANOVA to assess significance of variables.
Apply response surface methodology (RSM) to optimize assay conditions.
Q. How can AI-driven tools like COMSOL Multiphysics enhance process scalability for this compound’s synthesis?
- Methodological Answer : AI models simulate heat/mass transfer in reactors to predict bottlenecks (e.g., exothermic peaks during cyclization). Coupled with real-time sensor data, these tools enable dynamic adjustments (e.g., cooling rates) to maintain yield >90% at pilot scale .
Safety and Compliance
Q. What safety protocols are critical for handling intermediates with reactive fluorophenyl groups?
- Methodological Answer :
- Use fume hoods and fluoropolymer-coated equipment to prevent HF release during hydrolysis.
- Monitor airborne particulates with IR spectroscopy; enforce PPE (nitrile gloves, face shields) .
Data Contradiction Analysis Framework
For conflicting results (e.g., divergent IC₅₀ values in kinase assays):
Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).
Investigate batch-to-batch purity via HPLC-UV/MS .
Replicate under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
